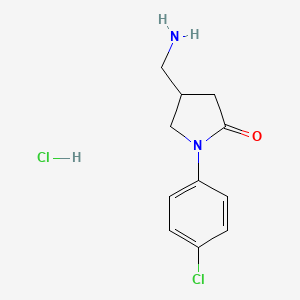

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride

Description

Background and Significance of Pyrrolidinone Derivatives

Pyrrolidinones, five-membered lactams containing a nitrogen atom, represent a critical scaffold in medicinal chemistry due to their structural versatility and bioactivity. These compounds exhibit pseudorotation, enabling three-dimensional coverage that enhances binding to biological targets. Derivatives such as piracetam and levetiracetam demonstrate nootropic, antiepileptic, and neuroprotective properties, underscoring their therapeutic potential. The pyrrolidinone core’s ability to accommodate diverse substituents—such as aromatic rings, alkyl chains, and functional groups—facilitates the optimization of pharmacokinetic and pharmacodynamic profiles. Recent advancements in synthetic methodologies, including Smiles-Truce aryl transfer and multicomponent reactions, have expanded access to structurally complex pyrrolidinones for drug discovery.

Historical Context of 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one Hydrochloride Development

The synthesis of substituted pyrrolidinones gained momentum in the mid-20th century, driven by Corneliu E. Giurgea’s pioneering work on nootropic agents like piracetam. Over time, structural modifications aimed at enhancing target selectivity and metabolic stability led to derivatives such as 4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride. This compound emerged from efforts to combine the pyrrolidinone core with aryl and aminomethyl groups, leveraging the chlorophenyl moiety’s electron-withdrawing effects to modulate electronic and steric properties. Patent literature from the late 20th century highlights its inclusion in studies targeting cerebral performance enhancement, though its precise developmental timeline remains less documented compared to commercialized analogs.

Position Within the Pyrrolidinone Family of Compounds

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride belongs to the 2-pyrrolidinone subclass, distinguished by substituents at the 1- and 4-positions. The 4-chlorophenyl group at position 1 introduces aromaticity and lipophilicity, potentially enhancing blood-brain barrier penetration, while the aminomethyl group at position 4 offers a site for hydrogen bonding or salt formation. This structural configuration aligns with derivatives explored for central nervous system (CNS) applications, contrasting with N-methyl-2-pyrrolidone (NMP), a solvent lacking bioactivity. Comparative analyses with 1-methyl-2-pyrrolidinone and spiroxindole-containing analogs reveal its unique balance of rigidity and functionality, enabling selective interactions with neurological targets.

Nomenclature and Structural Identification Parameters

The compound’s systematic IUPAC name, 4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride , reflects its substituents and protonated amine. Key identifiers include:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1177282-58-4 | |

| Molecular Formula | C₁₁H₁₄Cl₂N₂O | |

| Molecular Weight | 261.15 g/mol | |

| SMILES Notation | O=C1N(C2=CC=C(Cl)C=C2)CC(CN)C1.Cl |

Spectroscopic characterization typically involves nuclear magnetic resonance (NMR) for confirming the pyrrolidinone ring, chlorophenyl protons, and aminomethyl group. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and amine N–H vibrations. X-ray crystallography, though not explicitly reported for this compound, would elucidate the chair conformation of the pyrrolidinone ring and spatial arrangement of substituents.

Properties

IUPAC Name |

4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUIQHIQXVUEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride, also known by its chemical formula C11H13ClN2O·HCl, is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, including a chlorophenyl group and an aminomethyl substituent, which may contribute to its pharmacological properties.

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.68 g/mol

- CAS Number : 1082524-78-4

- Physical State : Solid

The compound's structure can be represented using the following SMILES notation: Cl.NCc1ccc(cc1)N2CCCC2=O, indicating the presence of a pyrrolidinone ring and a chlorophenyl moiety.

Biological Activity Overview

Research into the biological activity of 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride has revealed several key areas of interest:

1. Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives containing pyrrole rings have been documented to possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens .

3. Anticancer Potential

Preliminary research into the anticancer properties of pyrrolidine derivatives indicates that they may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related compounds have demonstrated cytotoxic effects against breast and colon cancer cells, suggesting that 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride might exhibit similar properties .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride is primarily investigated for its potential therapeutic effects. Its structural similarity to various psychoactive compounds suggests possible applications in treating neurological disorders.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research into its mechanism of action is ongoing, with a focus on its influence on neurotransmitter systems such as serotonin and norepinephrine .

- Analgesic Properties : There is emerging evidence that compounds in this class may possess analgesic properties, potentially offering new avenues for pain management therapies .

Case Studies

A notable study published in a peer-reviewed journal highlighted the compound's efficacy in animal models of depression, showing significant reductions in depressive behaviors when administered at specific dosages .

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it a candidate for research into neuropharmacology.

- Cognitive Enhancement : Investigations are being conducted into the effects of this compound on cognitive functions such as memory and learning. Initial findings suggest potential benefits in enhancing cognitive performance in stressed subjects .

- Neuroprotective Effects : Some studies have indicated that it may offer neuroprotective benefits against oxidative stress and neuronal damage, making it a subject of interest for conditions like Alzheimer's disease .

Forensic Applications

In forensic science, 4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one hydrochloride is being studied for its potential use as a marker in toxicology.

- Substance Identification : Its unique chemical profile allows for effective identification in biological samples during toxicological screenings. This is particularly relevant in cases of suspected drug overdoses or poisoning .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidin-2-one Derivatives

4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-chlorophenyl)pyrrolidin-2-one (4b)

- Structure : Shares the 1-(4-chlorophenyl)pyrrolidin-2-one core but incorporates a thioxo-triazole moiety at the 4-position.

- Properties: Melting point and spectral data (1H NMR, IR) align with other chlorophenyl-substituted pyrrolidinones, suggesting similar crystallinity and stability .

- Applications : Likely explored for antimicrobial or enzyme inhibition due to the triazole group’s bioactivity.

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride

- Structure : Replaces the 4-chlorophenyl group with 4-fluorophenyl and adds a methyl group at the 1-position.

- Properties : Fluorine’s electron-withdrawing nature may alter solubility and binding affinity compared to chlorine. Molecular weight: ~261.7 g/mol (similar to the target compound) .

- Applications: Potential use in CNS drug development due to fluorinated aromatic systems’ blood-brain barrier permeability.

4-(Aminomethyl)-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one Hydrochloride

- Structure : Substitutes the 4-chlorophenyl group with a tetrahydrofuran-derived methyl group.

Piperidine and Piperazine Derivatives

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

- Structure: Piperidin-2-one core (6-membered ring) vs. pyrrolidin-2-one (5-membered). The aminomethyl group and methyl substitution are retained.

- Properties : Higher molecular weight (215.12 g/mol) and dihydrochloride salt formulation may influence pharmacokinetics .

- Applications : Versatility in agrochemicals and material science due to ring flexibility.

S-61 and S-73 (Antiarrhythmic Pyrrolidin-2-one Derivatives)

- Structure : 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride (S-61) and 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride (S-73).

- Properties: Extended alkyl chains and piperazine groups enhance α1-adrenolytic activity. Demonstrated antiarrhythmic and hypotensive effects in vivo .

- Comparison : The target compound lacks the piperazine moiety, suggesting divergent pharmacological targets.

Physicochemical and Spectral Data Comparison

Functional and Pharmacological Comparisons

- Halogen Effects : Chlorine (target compound) vs. fluorine () alters electron density and lipophilicity. Chlorine’s larger atomic radius may enhance receptor binding via van der Waals interactions .

- Bioactivity: S-61/S-73’s piperazine groups confer α1-adrenolytic activity, whereas the target compound’s aminomethyl group may target amine transporters or enzymes .

Preparation Methods

Classical Multi-Step Synthesis (Method 1)

This method involves six stages and is a well-established route for synthesizing 4-(aminomethyl)-1-R-benzylpyrrolidin-2-one analogs, including the 4-chlorophenyl derivative.

- Stage 1: Condensation of itaconic acid with substituted benzylamines (including 4-chlorobenzylamine) at 130 °C for 3 hours, releasing water and forming intermediates.

- Stage 2: Esterification to form methyl esters of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid.

- Stage 3: Reduction of methyl esters with sodium borohydride in methanol at 10–25 °C to yield 4-hydroxymethyl-1-R-benzylpyrrolidin-2-ones.

- Stage 4: Conversion of hydroxymethyl groups to mesylates using methanesulfonyl chloride and triethylamine in methylene chloride at 0 °C.

- Stage 5: Substitution of mesylates with sodium azide in DMF at 70–80 °C for 4 hours to form azides.

- Stage 6: Reduction of azides to amines using triphenylphosphine in dry THF at room temperature, followed by acidification to obtain the hydrochloride salt.

- This method allows isolation and purification of intermediates at each stage.

- Yields for intermediates and final products are recorded, with the final hydrochloride salts obtained in good purity.

- The use of sodium azide in Stage 5 is a significant safety concern due to its toxicity and hazard.

- Molecular docking studies of the synthesized compounds suggest potential nootropic activity via interaction with muscarinic acetylcholine receptors, indicating biological relevance of the synthesized derivatives.

Alternative Synthesis Method (Method 2)

To address the drawbacks of Method 1, especially the use of sodium azide and the lengthy synthesis, an alternative four-stage method has been developed.

- Stage 1: Formation of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid by refluxing itaconic acid and substituted benzylamines (including 4-chlorobenzylamine) in toluene with a Dean-Stark apparatus to remove water over 5–6 hours.

- Stage 2: Isolation of the acid intermediate by precipitation and washing.

- Stage 3: Reduction and cyclization steps are combined and optimized.

- Stage 4: Final conversion to the hydrochloride salt by acidification and purification.

- Reduction of synthesis stages from six to four.

- Avoids the use of sodium azide, enhancing safety.

- Increased yields (up to 93% in early stages and 86% in hydrogenation steps) achieved by extended heating and hydrogen pressure (1.5 atm) during reduction.

- Simplified process with fewer purification steps and shorter total reaction time.

Donor–Acceptor Cyclopropane Route

A more recent and innovative approach involves the use of donor–acceptor cyclopropanes as starting materials to synthesize 1,5-substituted pyrrolidin-2-ones, which can be adapted for the target compound.

- Reaction of cyclopropane derivatives with benzylamines (such as 4-chlorobenzylamine) in the presence of Lewis acids like nickel perchlorate.

- The reaction proceeds at moderate temperatures (around 45 °C) in solvents such as dichloromethane or dichloroethane under argon atmosphere.

- The crude product undergoes cyclization upon refluxing in toluene with acetic acid to form the pyrrolidin-2-one ring.

- Subsequent alkaline saponification and thermolysis remove ester groups to yield the target pyrrolidone.

- Final purification by chromatography yields the hydrochloride salt.

| Entry | Lewis Acid Catalyst | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6 | Ni(ClO4)2·6H2O | 45 °C | 1–2.5 hours | >90 | Optimal catalyst loading |

| 7–9 | Reduced Ni(ClO4)2 loading | 45 °C | 1–2.5 hours | Decreased | Yield drops with less catalyst |

| 10 | TfOH (Brønsted acid) | RT | 1–2.5 hours | 0 | No reaction, acid neutralized by amine |

Mechanistic Insights and Computational Studies

Computational studies using density functional theory (DFT) have elucidated the reaction mechanisms involved in the formation of pyrrolidin-2-one derivatives from precursors like 3-pyrroline-2-one and aliphatic amines.

- The mechanism involves nucleophilic attack of the amine on the carbonyl group, followed by cyclization and rearrangements.

- Understanding the molecular pathway aids in optimizing reaction conditions and improving yields.

- Experimental data correlate well with computational predictions, supporting the proposed synthetic routes.

Summary Table of Preparation Methods

| Method | Number of Stages | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Method 1 (Classical) | 6 | Itaconic acid, substituted benzylamines, NaBH4, mesyl chloride, sodium azide, triphenylphosphine | Well-established, isolated intermediates, detailed yield data | Uses toxic sodium azide, longer process | Moderate to high |

| Method 2 (Alternative) | 4 | Itaconic acid, substituted benzylamines, hydrogenation under pressure | Safer (no sodium azide), fewer steps, higher yields | Requires hydrogenation setup | High (up to 93%) |

| Donor–Acceptor Cyclopropane Route | 3–4 | Donor–acceptor cyclopropanes, Ni(ClO4)2 catalyst, acetic acid reflux | One-pot, fewer purifications, good yields | Requires specific cyclopropane precursors | ~70% overall |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.